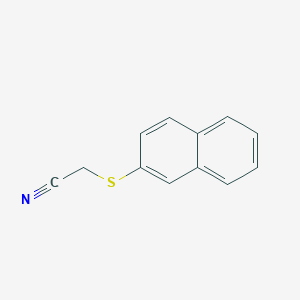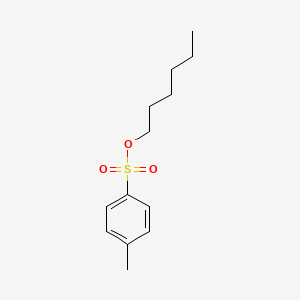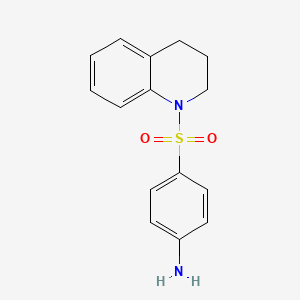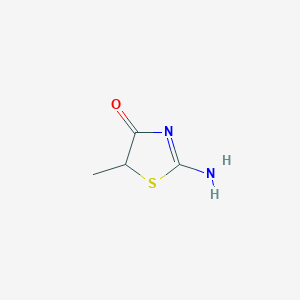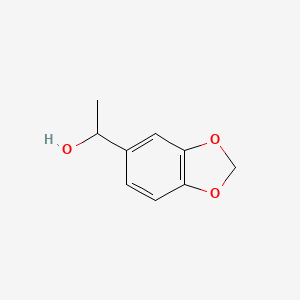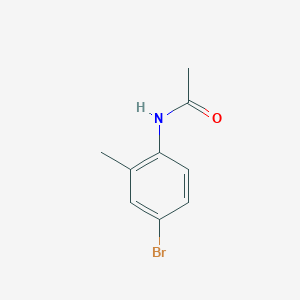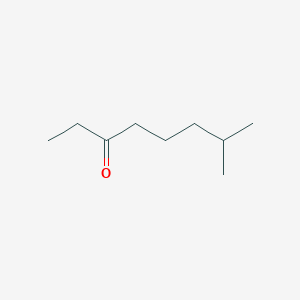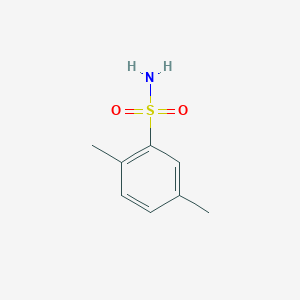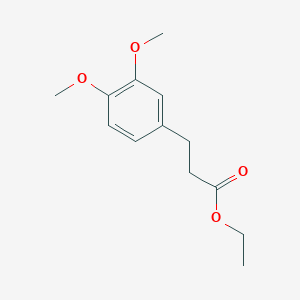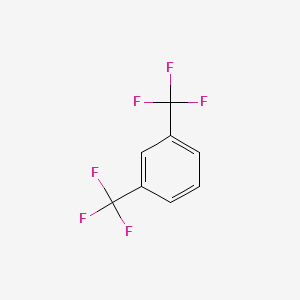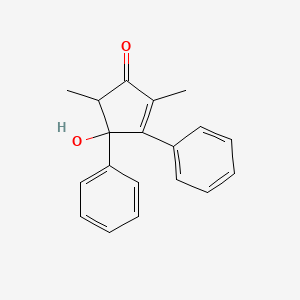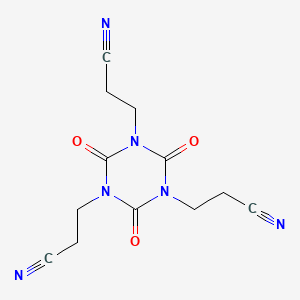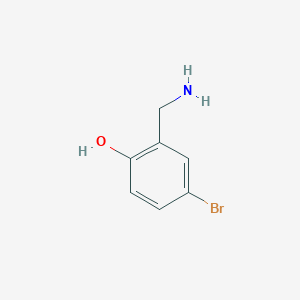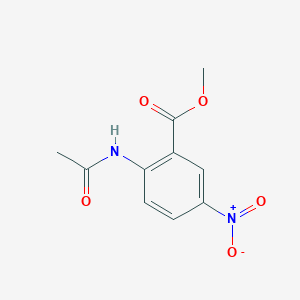![molecular formula C34H34N2O4 B1330180 9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy- CAS No. 28198-05-2](/img/structure/B1330180.png)
9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy-
Vue d'ensemble
Description
The compound "9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy-" is a derivative of anthracenedione, which is a class of compounds known for their potential antitumor properties. These compounds have been extensively studied due to their ability to interact with DNA and inhibit the growth of cancer cells. The specific structure of this compound suggests that it may have unique interactions with biological systems, which could be leveraged for therapeutic purposes .
Synthesis Analysis
The synthesis of related 1,4-bis[(aminoalkyl)amino]-9,10-anthracenediones involves the condensation of alkylenediamines with quinizarin or with tetrahydroxy anthracenedione derivatives, followed by oxidation . The synthesis of unsymmetrically substituted derivatives has also been explored, providing insights into the structure-activity relationships of these compounds . Additionally, the synthesis of anthracene derivatives with different substituents, such as trimethylsilylethynyl groups, has been reported, which could serve as building blocks for further chemical modifications .
Molecular Structure Analysis
The molecular structure of anthracenedione derivatives is characterized by the anthracene ring system, which can be substituted at various positions to modulate the compound's properties. The presence of amino groups and hydroxy groups in the structure is crucial for the interaction with DNA and the compound's biological activity . The substitution pattern on the anthracene ring can significantly affect the compound's electronic and photophysical properties, as seen in studies comparing different substitution positions .
Chemical Reactions Analysis
Anthracenedione derivatives can undergo various chemical reactions, including interactions with DNA, which are central to their antitumor activity. The reactivity of these compounds can be influenced by the presence of functional groups such as epoxypropylamino, which can act as alkylating agents . The ability to form hydrogen-bonded supramolecules through self-assembly with other molecules, such as bipyridines, has also been demonstrated, which could be relevant for the design of new materials or drug delivery systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of anthracenedione derivatives, such as solubility, stability, and electronic properties, are influenced by their molecular structure. The introduction of chlorine or sulfur into the molecule can affect the compound's lowest unoccupied molecular orbital (LUMO) energies, which might have implications for their toxicity profile . The substitution of different alkyl groups can also impact the compound's semiconducting properties and its potential use in electronic devices .
Applications De Recherche Scientifique
Amino- and diamino-9,10-anthracenedione derivatives are an important class among quinonic compounds of natural and synthetic origin with many applications . Here are some of the applications:
-
Dye Manufacturing
-
Medical Chemistry
-
Analytical Chemistry
-
Electrolyte in Flow Battery
-
Bird Repellent
-
Gas Generator
-
Wool Spray
-
Color Additive in Contact Lenses
-
Anti-Cancer Drugs
Safety And Hazards
Propriétés
IUPAC Name |
1,4-bis(4-butylanilino)-5,8-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N2O4/c1-3-5-7-21-9-13-23(14-10-21)35-25-17-18-26(36-24-15-11-22(12-16-24)8-6-4-2)30-29(25)33(39)31-27(37)19-20-28(38)32(31)34(30)40/h9-20,35-38H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEFLEFPDDQMCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)CCCC)C(=O)C5=C(C=CC(=C5C3=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067364 | |
| Record name | 9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy- | |
CAS RN |
28198-05-2 | |
| Record name | Solvent Green 28 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28198-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(4-butylanilino)-5,8-dihydroxyanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028198052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BIS(4-BUTYLANILINO)-5,8-DIHYDROXYANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2KU3U5CCR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



